Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[4.4]non-2-ene core, which is a bicyclic system where two rings are connected through a single atom. The presence of dichlorophenyl and dioxo groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a dichlorophenyl-substituted precursor with a suitable cyclizing agent can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating specific biological pathways. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxo groups can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(3,5-dichlorophenyl)-7,9-dioxo-1,2,8-triazaspiro[4.4]non-2-ene-3-carboxylate
- Methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Compared to similar compounds, Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate stands out due to its specific substitution pattern and the presence of both dichlorophenyl and dioxo groups
This detailed overview highlights the significance of Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate in scientific research and its potential for future applications
Properties
Molecular Formula |
C14H10Cl2N2O5 |
---|---|
Molecular Weight |
357.1 g/mol |
IUPAC Name |
methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2N2O5/c1-22-12(20)10-5-14(23-17-10)6-11(19)18(13(14)21)7-2-3-8(15)9(16)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
QFUYYJMZPSFFPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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